molecular formula C12H12N2O5 B1305630 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid

Cat. No.: B1305630
M. Wt: 264.23 g/mol
InChI Key: DCHBFTOEYSPLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid is a complex organic compound with the molecular formula C12H14N2O5. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure features a but-2-enoic acid backbone with a phenoxyacetohydrazido substituent, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of glyoxylic acid with appropriate methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents . For aryl derivatives, tosic acid is used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenoxyacetohydrazido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid is unique due to its phenoxyacetohydrazido group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)

InChI Key

DCHBFTOEYSPLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.